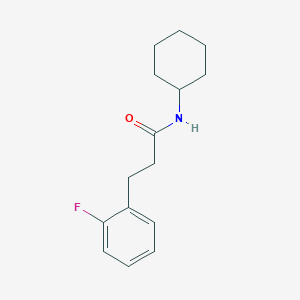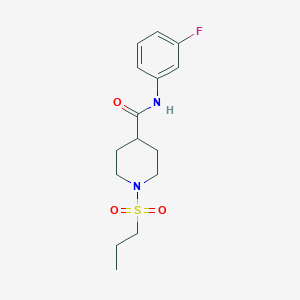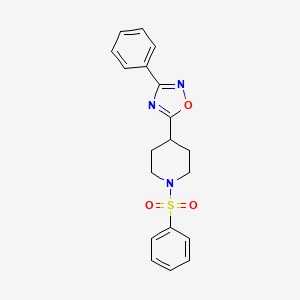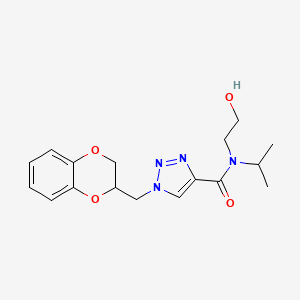
N-cyclohexyl-3-(2-fluorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-(2-fluorophenyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter that plays a crucial role in regulating brain activity. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of therapeutic effects.
Mécanisme D'action
N-cyclohexyl-3-(2-fluorophenyl)propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a range of therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a range of effects on brain activity. Some of the effects include:
1. Increased Inhibition: GABA is an inhibitory neurotransmitter, and by increasing its levels, this compound can increase inhibitory signaling in the brain.
2. Reduced Excitation: By increasing inhibition, this compound can also reduce the level of excitation in the brain, which can be beneficial in conditions such as epilepsy.
3. Anxiolytic Effects: GABA is known to have anxiolytic effects, and by increasing its levels, this compound can reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-3-(2-fluorophenyl)propanamide is its selectivity for GABA transaminase, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
Orientations Futures
1. Development of Novel Therapeutics: N-cyclohexyl-3-(2-fluorophenyl)propanamide has shown promise in the treatment of epilepsy, addiction, and anxiety disorders. Future research could focus on the development of novel therapeutics based on this compound.
2. Optimization of
Méthodes De Synthèse
N-cyclohexyl-3-(2-fluorophenyl)propanamide can be synthesized using a variety of methods, including the reaction of cyclohexylamine with 2-fluorobenzoyl chloride in the presence of a base. Other methods include the reaction of cyclohexylamine with 2-fluorobenzoic acid and the reaction of cyclohexylamine with 2-fluorobenzaldehyde followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
N-cyclohexyl-3-(2-fluorophenyl)propanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Some of the areas of research include:
1. Treatment of Epilepsy: GABA is a key neurotransmitter that is involved in the regulation of seizures. By increasing the levels of GABA in the brain, this compound has the potential to reduce the frequency and severity of seizures in patients with epilepsy.
2. Treatment of Addiction: GABA is also involved in the regulation of reward pathways in the brain, which are implicated in addiction. By increasing GABA levels, this compound has the potential to reduce drug-seeking behavior and prevent relapse in individuals with addiction.
3. Treatment of Anxiety Disorders: GABA is known to have anxiolytic effects, and this compound has been shown to reduce anxiety-like behavior in animal models.
Propriétés
IUPAC Name |
N-cyclohexyl-3-(2-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-9-5-4-6-12(14)10-11-15(18)17-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUICVDUIKDWCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5368352.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(3-oxo-1-piperazinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368354.png)
![{2-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5368360.png)

![5-[(ethylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5368379.png)

![4-[3-(2-furyl)-7-(2-furylmethylene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5368387.png)
![3-(4-chlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368399.png)
![N-{2-[2-(3,5-dinitrobenzoyl)hydrazono]propyl}acetamide](/img/structure/B5368401.png)
![4-[(2,6-dimethyl-1-piperidinyl)carbonyl]-9H-fluoren-9-one oxime](/img/structure/B5368407.png)

![[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid](/img/structure/B5368440.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-ethylisoxazole-5-carboxamide](/img/structure/B5368447.png)
![3-{4-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368452.png)